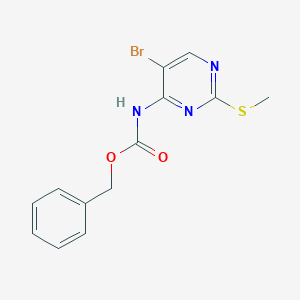

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(5-bromo-2-methylsulfanylpyrimidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O2S/c1-20-12-15-7-10(14)11(16-12)17-13(18)19-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSFBWCTRVQQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NC(=O)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate typically involves the reaction of 5-bromo-2-(methylthio)pyrimidine with benzyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 of the pyrimidine ring serves as a prime site for nucleophilic aromatic substitution (NAS) due to its electron-withdrawing effect, which activates the ring for such reactions .

| Reaction Type | Reagents/Conditions | Products/Outcome |

|---|---|---|

| Bromine Replacement | Amines (e.g., propylamine, ethanolamine) | 5-Amino-substituted pyrimidine derivatives |

| Cross-Coupling | Suzuki-Miyaura (Pd catalysis) | Boron-containing intermediates |

Example:

In the synthesis of V600EBRAF inhibitors, derivatives of this compound underwent bromine substitution with ethylamine/propylamine linkers, forming intermediates for sulfonamide-based anticancer agents .

Methylthio Group Reactivity

The methylthio (-SMe) group at position 2 participates in oxidation and alkylation reactions:

Oxidation to Sulfone/Sulfoxide

-

Reagents : H₂O₂, mCPBA, or other oxidizing agents.

-

Outcome : Conversion to sulfone (-SO₂Me) or sulfoxide (-SOMe), altering electronic properties and binding affinity.

Alkylation/Desulfurization

-

Reagents : Alkyl halides, AgNO₃.

-

Outcome : Thioether formation or replacement with oxygen/nitrogen nucleophiles.

Carbamate Functionalization

The benzyl carbamate group undergoes hydrolysis or transprotection:

| Reaction | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl/H₂O or TFA | Free amine + benzyl alcohol |

| Basic Hydrolysis | NaOH/EtOH | Sodium carbamate + benzyl alcohol |

Example:

Deprotection of benzyl carbamates via hydrogenolysis (H₂/Pd-C) is critical in generating bioactive amines for drug candidates .

Heterocyclic Ring Modifications

The pyrimidine ring itself can engage in cycloaddition or electrophilic substitution under controlled conditions:

-

Electrophilic Aromatic Substitution : Limited due to electron-deficient nature but feasible at position 4 or 6 under strong electrophiles.

-

Diels-Alder Reactions : With dienes under thermal or Lewis acid catalysis.

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a drug candidate in various therapeutic areas.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the methylthio group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbamate.

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol: Similar structure but with a hydroxyl group instead of a carbamate.

Uniqueness

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbamate linkage differentiates it from other similar compounds, potentially leading to different reactivity and applications.

Biological Activity

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a bromine atom and a methylthio group , linked to a benzyl carbamate moiety . This unique structure suggests potential interactions with various biological targets, enhancing its pharmacological profile.

| Structural Feature | Description |

|---|---|

| Pyrimidine Ring | Core structure providing biological activity |

| Bromine Atom | Enhances reactivity and binding affinity |

| Methylthio Group | Potential role in enzyme interaction |

| Carbamate Moiety | Increases solubility and bioavailability |

The biological activity of this compound is attributed to its interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors. The bromine atom and the methylthio group are crucial for its binding affinity, which may lead to observed antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant activity particularly against Gram-positive organisms. The compound's structure suggests it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of this compound. Its ability to modulate inflammatory pathways may position it as a candidate for treating conditions characterized by excessive inflammation. The exact mechanisms remain under investigation, but the compound's structural features suggest interactions with inflammatory mediators.

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific functional groups in determining the biological activity of this compound. Variations in substituents can significantly impact its efficacy and selectivity towards biological targets . For instance, modifications to the benzyl moiety or alterations in the methylthio group can enhance or diminish its activity.

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial activity of similar pyrimidine derivatives, revealing that compounds with structural similarities to this compound exhibited MIC values ranging from 4 to 8 µg/mL against clinically relevant strains .

- Cytotoxicity Assessment : In vitro assays have shown that this compound does not exhibit significant cytotoxic effects at concentrations up to 25 µM, indicating a favorable safety profile for further development as an antimicrobial agent .

- Enzyme Inhibition Studies : Preliminary enzyme assays suggest that this compound may inhibit specific enzymes involved in bacterial metabolism, supporting its potential as an antibiotic adjuvant .

Q & A

Q. What is the role of the benzyl carbamate group in this compound, and how does its stability influence synthetic strategies?

The benzyl carbamate group acts as a protecting group for the pyrimidine ring’s amino functionality, preventing undesired side reactions during synthesis. Its stability is pH-dependent: under acidic conditions (pH < 1, 100°C) or via catalytic hydrogenation (H₂/Pd), it can be cleaved selectively . Researchers must consider reaction conditions (e.g., nucleophiles, bases) to avoid premature deprotection. For example, exposure to strong bases like LiAlH₄ may compromise the carbamate’s integrity .

Q. What are the recommended techniques for confirming the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve bond lengths, angles, and hydrogen-bonding networks . Complementary techniques include ¹H/¹³C NMR for functional group verification and LC-MS for molecular weight confirmation .

Q. How should researchers handle safety concerns related to the methylthio and bromo substituents?

The methylthio group may release toxic sulfur oxides upon decomposition, while the bromo substituent poses risks of oxidative damage. Strict personal protective equipment (PPE) protocols—including gloves, goggles, and fume hoods—are mandatory. Emergency measures for skin/eye contact involve immediate rinsing with water for ≥15 minutes .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of derivatives targeting cholinesterase inhibition?

Receptor-independent (e.g., QSAR) and receptor-dependent (docking) studies can predict bioactivity. For example, substituting the bromo group with electron-withdrawing moieties (e.g., -CF₃) may enhance binding to acetylcholinesterase’s catalytic triad. Molecular dynamics simulations can further refine steric and electronic compatibility .

Q. What strategies mitigate side reactions during the coupling of the pyrimidine core with benzyl carbamate?

Side reactions (e.g., disulfide formation from the methylthio group) can be suppressed using inert atmospheres (N₂/Ar) and low temperatures (0–5°C). Employing trichloroacetic acid as a catalyst, as demonstrated in analogous pyrrole syntheses, improves regioselectivity and yield . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .

Q. How do steric and electronic effects of the 5-bromo substituent influence reactivity in cross-coupling reactions?

The 5-bromo group’s electronegativity and size facilitate Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl derivatives. However, steric hindrance from the adjacent methylthio group may necessitate bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Kinetic studies using ¹H NMR can monitor reaction progress and optimize Pd catalyst loading .

Methodological Considerations

Q. What crystallographic parameters are critical for resolving hydrogen-bonding networks in this compound?

High-resolution data (R factor < 0.05) and low-temperature data collection (e.g., 100 K) reduce thermal motion artifacts. SHELXL refinement should prioritize anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonds (e.g., N–H⋯N) and π-π interactions can be visualized using software like Mercury .

Q. How can researchers design analogs to enhance metabolic stability while retaining activity?

Isosteric replacement of the benzyl group with substituted benzyls (e.g., 4-fluoro) balances lipophilicity and metabolic resistance. In vitro assays (e.g., microsomal stability) paired with LC-MS/MS analysis quantify metabolic degradation rates. Comparative studies of IC₅₀ values against cholinesterase isoforms guide selectivity optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.